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Compound of Interest

Compound Name: (R)-CFMB

Cat. No.: B606617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity
The full chemical name for the compound designated as (R)-CFMB is [3-

(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate.

Alternative nomenclature for this compound includes:

3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

(2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyl]methyl ester

Introduction
(R)-CFMB is a chiral molecule containing a trifluoromethylphenyl group and a substituted

oxolane ring. The presence of the trifluoromethyl group, a common moiety in medicinal

chemistry, often enhances metabolic stability and binding affinity of molecules to their biological

targets. The oxolane-2-carboxylate structure is a lactone derivative of a carboxylic acid. The

specific "(R)" stereochemistry at the 2-position of the oxolane ring is a critical determinant of its

biological activity and interaction with specific molecular targets.

A comprehensive search of publicly available scientific literature and chemical databases did

not yield specific in-depth technical data regarding the synthesis, mechanism of action,

experimental protocols, or quantitative biological data for (R)-CFMB. The information presented
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in this document is based on general chemical principles and data available for structurally

related compounds.

Physicochemical Properties (Predicted)
Quantitative data for (R)-CFMB is not readily available in the literature. The following table

presents predicted physicochemical properties based on its chemical structure. These values

are computational estimates and have not been experimentally verified.

Property Predicted Value Data Source

Molecular Formula C₁₃H₁₁F₃O₄ -

Molecular Weight 288.22 g/mol -

XLogP3 2.5 -

Hydrogen Bond Donor Count 0 -

Hydrogen Bond Acceptor

Count
4 -

Rotatable Bond Count 4 -

Potential Areas of Research and Experimental
Considerations
Given the structural motifs present in (R)-CFMB, several avenues of research could be

explored. The following sections outline potential experimental approaches and signaling

pathways that may be relevant.

Synthesis
A plausible synthetic route for (R)-CFMB would likely involve the esterification of (2R)-5-

oxooxolane-2-carboxylic acid with (3-(trifluoromethyl)phenyl)methanol.

Hypothetical Experimental Workflow for Synthesis:
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Caption: Hypothetical synthetic workflow for (R)-CFMB.

Biological Activity and Mechanism of Action
The biological activity of (R)-CFMB is currently uncharacterized in the public domain. However,

compounds with similar structural features have been investigated for a variety of biological

activities. For instance, trifluoromethyl-containing compounds are prevalent in pharmaceuticals

targeting enzymes and receptors. The lactone ring system is also a feature of various

biologically active natural products and synthetic molecules.

Potential Signaling Pathway Involvement:

Given the widespread roles of related structures, (R)-CFMB could potentially interact with

various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway

is depicted below.
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Caption: Hypothetical inhibition of a kinase pathway by (R)-CFMB.

Future Directions
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To fully elucidate the properties and potential applications of (R)-CFMB, the following

experimental investigations are recommended:

Chemical Synthesis and Characterization: Development and optimization of a synthetic

route, followed by full characterization of the compound using techniques such as NMR,

mass spectrometry, and X-ray crystallography.

In Vitro Biological Screening: High-throughput screening against a panel of biological targets

(e.g., kinases, GPCRs, ion channels) to identify potential biological activity.

Mechanism of Action Studies: If activity is identified, further studies to determine the specific

molecular target and signaling pathways involved.

Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies to assess the

absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the

compound.

Conclusion
While the full chemical name of (R)-CFMB is established as [3-(trifluoromethyl)phenyl]methyl

(2R)-5-oxooxolane-2-carboxylate, a detailed technical profile of this compound is not currently

available in the public scientific literature. The information provided herein is based on its

chemical structure and offers a starting point for researchers and drug development

professionals interested in exploring its potential. Further experimental investigation is required

to determine its synthesis, biological activity, and therapeutic potential.

To cite this document: BenchChem. [(R)-CFMB: A Technical Overview]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b606617#r-cfmb-full-
chemical-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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